molecular formula C10H14FGeNS B12714677 2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine CAS No. 84260-40-2

2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine

Cat. No.: B12714677
CAS No.: 84260-40-2
M. Wt: 271.92 g/mol
InChI Key: IUROJDVIKCAQKU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of a fluorophenyl group and a thiazagermolidine ring structure contributes to its distinct characteristics.

Preparation Methods

The synthesis of 2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine typically involves the reaction of p-fluoroaniline with a germanium-containing precursor under specific conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or platinum complexes. The reaction is carried out at elevated temperatures, usually between 80-120°C, to facilitate the formation of the thiazagermolidine ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered electronic properties.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine has several scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are being explored in the treatment of certain diseases. Its unique chemical properties may contribute to its efficacy as a pharmaceutical agent.

    Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets. The thiazagermolidine ring structure contributes to its stability and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine can be compared with other similar compounds, such as:

    2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine: This compound lacks the fluorine atom on the phenyl group, resulting in different chemical and biological properties.

    2,5-Dimethyl-2-(p-chlorophenyl)-1,3,2-thiazagermolidine:

    2,5-Dimethyl-2-(p-bromophenyl)-1,3,2-thiazagermolidine: The bromine atom introduces different electronic effects, affecting the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

84260-40-2

Molecular Formula

C10H14FGeNS

Molecular Weight

271.92 g/mol

IUPAC Name

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazagermolidine

InChI

InChI=1S/C10H14FGeNS/c1-8-7-13-12(2,14-8)10-5-3-9(11)4-6-10/h3-6,8,13H,7H2,1-2H3

InChI Key

IUROJDVIKCAQKU-UHFFFAOYSA-N

Canonical SMILES

CC1CN[Ge](S1)(C)C2=CC=C(C=C2)F

Origin of Product

United States

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